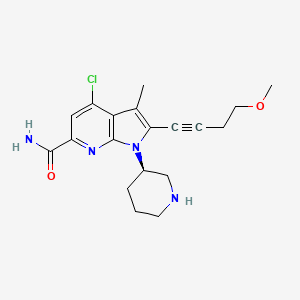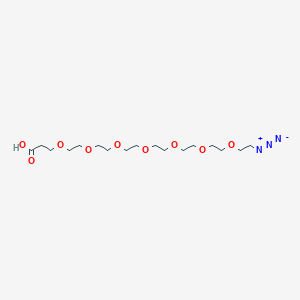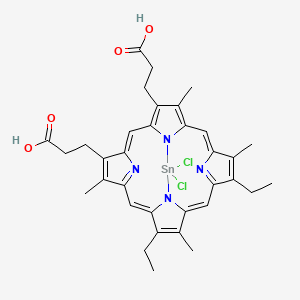
Benzyl-PEG13-alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl-PEG13-alcohol is a polyethylene glycol (PEG)-based compound used primarily as a PROTAC (PROteolysis TArgeting Chimera) linker. It is a transparent liquid with a molecular formula of C₃₃H₆₀O₁₄ and a molecular weight of 680.82. This compound is notable for its ability to increase the water solubility of molecules in aqueous media, making it a valuable tool in various scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyl-PEG13-alcohol is synthesized through a series of ethoxylation reactions, where ethylene oxide is added to benzyl alcohol in the presence of a catalyst. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired degree of polymerization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale ethoxylation processes using specialized reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl-PEG13-alcohol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding ethers.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Benzyl ethers.
Substitution: Derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Benzyl-PEG13-alcohol is widely used in scientific research due to its versatility:
Chemistry: It serves as a linker in the synthesis of PROTACs, which are used to target and degrade specific proteins.
Biology: The compound is used in the development of bioconjugates and drug delivery systems.
Medicine: It plays a role in the formulation of pharmaceuticals, enhancing the solubility and bioavailability of drugs.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
Benzyl-PEG13-alcohol functions as a PROTAC linker by connecting a ligand for an E3 ubiquitin ligase to a ligand for a target protein . This facilitates the ubiquitination and subsequent degradation of the target protein via the proteasome pathway . The PEG chain enhances solubility and bioavailability, while the benzyl group provides stability and reactivity .
Comparación Con Compuestos Similares
Benzyl-PEG4-alcohol: Shorter PEG chain, less water-soluble.
Benzyl-PEG8-alcohol: Intermediate PEG chain length, moderate solubility.
Benzyl-PEG20-alcohol: Longer PEG chain, higher solubility but increased steric hindrance.
Uniqueness: Benzyl-PEG13-alcohol strikes a balance between solubility and reactivity, making it particularly useful in applications requiring both properties . Its specific PEG chain length provides optimal flexibility and hydrophilicity, distinguishing it from other PEG-based compounds .
Propiedades
Fórmula molecular |
C33H60O14 |
|---|---|
Peso molecular |
680.8 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C33H60O14/c34-6-7-35-8-9-36-10-11-37-12-13-38-14-15-39-16-17-40-18-19-41-20-21-42-22-23-43-24-25-44-26-27-45-28-29-46-30-31-47-32-33-4-2-1-3-5-33/h1-5,34H,6-32H2 |
Clave InChI |
XQRFCCJKYHWBDS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-cyclopropyl-N-(diaminomethylidene)-3-[[4-(diaminomethylideneamino)-6-[[4-[[2-[5-(4-fluorophenyl)tetrazol-2-yl]acetyl]amino]cyclohexyl]amino]-1,3,5-triazin-2-yl]amino]propanamide](/img/structure/B11931902.png)

![N-{3-[(1S,5S,6S)-3-amino-1-(methoxymethyl)-5-methyl-2-thia-4-azabicyclo[4.1.0]hept-3-en-5-yl]-4,5-difluorophenyl}-5-[(prop-2-yn-1-yl)oxy]pyrazine-2-carboxamide](/img/structure/B11931912.png)
![5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B11931916.png)




![2-Methyl-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide](/img/structure/B11931945.png)
![4-[4-[4-[4-[[5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one;hydrate](/img/structure/B11931948.png)
![2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethyl (2R)-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]butanoate](/img/structure/B11931952.png)

![N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-leucine](/img/structure/B11931967.png)
